molecular formula C16H10O3S B1206722 1-Pyrenesulfonic acid CAS No. 26651-23-0

1-Pyrenesulfonic acid

Cat. No. B1206722
CAS RN: 26651-23-0
M. Wt: 282.3 g/mol
InChI Key: DLOBKMWCBFOUHP-UHFFFAOYSA-N
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Description

1-Pyrenesulfonic acid is a fluorescent probe . It displays absorption/emission maxima of 346/376 nm, respectively . The fluorescence of 1-Pyrenesulfonic acid can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions . It has been used in the study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster . 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires .


Synthesis Analysis

The synthesis of 1-Pyrenesulfonic acid has been reported . 1-Pyrenesulfonic acid has been reported to react with organotin precursors to form pyrene-containing organostannoxanes . In another study, 1-Pyrenesulfonic acid sodium salt (PTSA) was successfully synthesized via a one-step sulfonating reaction . This method is more convenient, effective, and eco-friendly than the traditional one .


Molecular Structure Analysis

The molecular formula of 1-Pyrenesulfonic acid is C16H10O3S . The molecular weight is 282.3 g/mol . The InChIKey is DLOBKMWCBFOUHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Pyrenesulfonic acid hydrate (PSA) can be used as a reactant to functionalize the surface of the graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) . The synthesized graphene oxide nanohybrid (GO/THPP/PSA) material exhibited excellent photocatalytic activity for the production of hydrogen .


Physical And Chemical Properties Analysis

1-Pyrenesulfonic acid has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.843 . The molar refractivity is 82.0±0.4 cm3 . The polar surface area is 63 Å2 . The polarizability is 32.5±0.5 10-24 cm3 . The surface tension is 76.6±3.0 dyne/cm . The molar volume is 184.8±3.0 cm3 .

Scientific Research Applications

Fluorescent Sensing of Metal Ions

1-Pyrenesulfonic acid has been utilized as a fluorescent sensor for the detection of metal ions, particularly Fe3+ . Its high fluorescence quantum yield makes it an excellent candidate for sensing applications. The compound’s ability to detect Fe3+ in aqueous solutions with good selectivity and a low detection limit is particularly noteworthy .

Anti-Counterfeit Ink Development

The compound has been incorporated into silica nanoparticles to create water-based anti-counterfeit ink. This application takes advantage of its luminescent properties, providing a robust anti-counterfeit solution for commercial bills, high-grade commodity packaging, and labels .

Study of Reverse Micelles

In the study of reverse micelles, 1-Pyrenesulfonic acid has been used to investigate intermicellar migration of reactants and to estimate the number of micelles per cluster. This research is crucial for understanding the behavior of micelles in various chemical processes .

Synthesis of Conductive Polymers

The compound serves as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires. These conductive polymers have potential applications in electronics and materials science .

Photocatalytic Activity for Hydrogen Production

1-Pyrenesulfonic acid has been employed to functionalize the surface of graphene oxide, which, in combination with other compounds, exhibits excellent photocatalytic activity. This is particularly significant for hydrogen production, a clean energy source .

Fluorescence Quenching Studies

The fluorescence of 1-Pyrenesulfonic acid can be quenched by various substances, including ferric ions and nitroaromatic compounds like 2,4-dinitrotoluene (DNT) and trinitrotoluene (TNT). This property is useful for studying the detection of explosives in aqueous solutions .

Safety and Hazards

Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of 1-Pyrenesulfonic acid in energy production and environmental remediation .

properties

IUPAC Name

pyrene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOBKMWCBFOUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181186
Record name 1-Pyrenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenesulfonic acid

CAS RN

26651-23-0
Record name 1-Pyrenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26651-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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